molecular formula C9H14N2O2 B8484941 2-Imidazol-1-yl-2-methyl-propionic acid ethyl ester

2-Imidazol-1-yl-2-methyl-propionic acid ethyl ester

Cat. No. B8484941
M. Wt: 182.22 g/mol
InChI Key: UTAUSJUGWJQDSK-UHFFFAOYSA-N
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Patent
US07868036B2

Procedure details

1.54 g of 2-imidazol-1-yl-2-methyl-propionic acid ethyl ester [73828-88-3] are dissolved in 20 ml of methanol. 20 ml of a 3M NaOH are added and the mixture is stirred for 16 hours at 60° C. The reaction mixture is then neutralised with 1M HCl and concentrated by evaporation. The title compound is identified from the residue by means of flash chromatography (SiO2 60F) based on its Rf value.
Quantity
1.54 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:13])[C:5]([N:8]1[CH:12]=[CH:11][N:10]=[CH:9]1)([CH3:7])[CH3:6])C.[OH-].[Na+].Cl>CO>[N:8]1([C:5]([CH3:7])([CH3:6])[C:4]([OH:13])=[O:3])[CH:12]=[CH:11][N:10]=[CH:9]1 |f:1.2|

Inputs

Step One
Name
Quantity
1.54 g
Type
reactant
Smiles
C(C)OC(C(C)(C)N1C=NC=C1)=O
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred for 16 hours at 60° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
N1(C=NC=C1)C(C(=O)O)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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